
2-Nitro-4,5,9,10-tetrahydropyrene
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Description
2-Nitro-4,5,9,10-tetrahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science
Electroluminescent Materials
2-NO2-THPy has been identified as a precursor for the synthesis of polymers used in electroluminescent devices. The polymers derived from 4,5,9,10-tetrahydropyrene exhibit electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials can function as active layers capable of emitting light when an electric field is applied, thus enhancing the performance of electronic displays and lighting technologies .
Property | Value |
---|---|
Electroluminescence | Yes |
Application | OLEDs |
Polymer Type | Poly(4,5,9,10-tetrahydropyrene) |
Biological Chemistry
Nucleic Acid Binding
In biological chemistry, derivatives of 2-NO2-THPy have been explored for their ability to bind nucleic acids. The photophysical properties of pyrene derivatives allow them to serve as effective fluorescent probes in biochemical assays. This application is particularly valuable in the study of DNA interactions and the development of synthetic receptors for biomolecules .
Stabilization of Nanostructures
The compound has also been utilized in stabilizing carbon nanotubes through non-covalent functionalization. This enhances the dispersion of carbon nanotubes in solvents and improves their compatibility with various matrices for applications in nanocomposites and sensors .
Synthetic Methodologies
Intermediate in Organic Synthesis
2-NO2-THPy serves as a versatile intermediate in organic synthesis. It can be transformed into various substituted pyrenes through nitration and subsequent reactions. For instance, it has been used as a starting material for synthesizing 2-aminopyrene and other functionalized pyrenes which are valuable in developing new materials with tailored properties .
Synthetic Route | Product |
---|---|
Nitration of THPy | 2-NO2-THPy |
Reduction of 2-NO2-THPy | 2-Aminopyrene |
Oxidation to Tetraone | Tetrahydropyrene derivatives |
Case Study 1: Electroluminescent Devices
A study demonstrated the use of poly(4,5,9,10-tetrahydropyrene-2,7-diyl) as an active layer in OLEDs. The polymer exhibited high efficiency and stability under operational conditions. The synthesis involved spin-coating techniques to achieve uniform layers on indium tin oxide (ITO) substrates .
Case Study 2: Nucleic Acid Probes
Research highlighted the application of pyrene derivatives in binding studies with DNA. The fluorescence properties allowed for real-time monitoring of interactions between synthetic receptors and nucleic acids, providing insights into binding affinities and mechanisms .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 2-Nitro-4,5,9,10-tetrahydropyrene?
- Methodological Answer : While direct synthesis of the nitro derivative is not explicitly detailed in the literature, analogous protocols for bromination (e.g., regioselective monobromination of tetrahydropyrene in aqueous dimethylformamide ) suggest nitration could follow similar regiochemistry. Hydrogenation of pyrene using Pd/C catalysts under 0.3–0.4 MPa H₂ pressure at 333 K yields 4,5,9,10-tetrahydropyrene (61% yield) . Subsequent nitration at the 2-position may employ mixed-acid systems (HNO₃/H₂SO₄) under controlled temperatures, leveraging steric and electronic effects from the tetrahydropyrene framework. Post-synthetic purification via Soxhlet extraction and recrystallization (e.g., using 2-methylpentane or ether/hexane mixtures) ensures high purity (mole fraction >0.99) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Purity validation requires a multi-technique approach:
- Chromatography : Column chromatography with silica gel or alumina removes unreacted precursors .
- Thermal Analysis : Adiabatic heat-capacity calorimetry detects impurities via deviations in phase-transition temperatures (e.g., solid-solid transitions near 319.9 K and 385.1 K for tetrahydropyrene derivatives) .
- Vapor-Pressure Measurements : Comparative ebulliometry confirms purity by comparing boiling/condensation temperature differences (ΔT <3 mK indicates high purity) .
- Spectroscopy : ESR studies of radical cations (e.g., hyperfine splitting analysis) can probe electronic perturbations from nitro substitution .
Advanced Research Questions
Q. How does the nitro group influence the electronic and solid-state properties of tetrahydropyrene derivatives?
- Methodological Answer : The nitro group’s electron-withdrawing nature alters π-conjugation and aggregation behavior:
- π-Conjugation : UV-Vis and fluorescence spectra (e.g., aggregation-induced emission in tetraarylethene derivatives ) can quantify conjugation changes. Theoretical calculations (DFT) may reveal orbital energy shifts.
- Solid-State Packing : X-ray crystallography shows that substituent bulkiness affects packing density. For example, loose packing in compound 4 (tetrahydropyrene-based tetraarylethene) reduces fluorescence quantum yield despite extended conjugation .
- Phase Behavior : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., tetrahydropyrene exhibits three solid phases with transitions at 319.9 K and 385.1 K) .
Q. What are the potential applications of this compound in energy storage systems?
- Methodological Answer : Nitro-substituted polycyclic aromatics may enhance redox activity in organic cathodes:
- Electrochemical Characterization : Cyclic voltammetry (CV) in Li-ion cells measures redox potentials. For example, pyrene-4,5,9,10-tetraone derivatives exhibit 234–244 mA h g⁻¹ capacities due to multi-electron transfer .
- Energy Density Optimization : Thermochemical data (e.g., ΔfH°m = -133.7 kJ/mol for tetrahydropyrene ) inform thermodynamic stability during charge/discharge cycles.
- Structure-Performance Linkage : Substituent positioning (e.g., 2-nitro vs. 4-nitro) impacts ion diffusion and conductivity. Computational modeling (MD simulations) predicts electrolyte compatibility.
Q. Notes on Contradictions and Limitations
- Synthetic Challenges : While bromination at the 2-position is regioselective , nitration may face competing reactions due to steric hindrance.
- Thermodynamic Stability : Phase transitions in tetrahydropyrene derivatives require prolonged annealing (>20 days) for equilibrium , complicating reproducibility.
- Structure-Property Gaps : Enhanced π-conjugation does not always improve fluorescence efficiency due to competing non-radiative pathways (e.g., vibrational relaxation in loosely packed crystals) .
Properties
CAS No. |
10549-22-1 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-nitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |
InChI Key |
CMQCIMXGPDHCOA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
Key on ui other cas no. |
10549-22-1 |
Synonyms |
2-NITRO-4,5,9,10-TETRAHYDROPYRENE |
Origin of Product |
United States |
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